molecular formula C15H19FN2O B5278605 N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(3-FLUOROPHENYL)UREA

N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(3-FLUOROPHENYL)UREA

Cat. No.: B5278605
M. Wt: 262.32 g/mol
InChI Key: XOLIBEFTQYFNOE-UHFFFAOYSA-N
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Description

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA is an organic compound with a complex structure that includes a cyclohexenyl group, an ethyl chain, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both simple and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, a continuous flow synthesis method can be employed. This involves starting from cyclohexanone and proceeding through five chemical transformations to produce 2-(1-cyclohexenyl)ethylamine, a key intermediate . This method features in-line separation and does not require intermediate purification, making it highly efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like chloroform or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA include:

Uniqueness

What sets N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA apart from these similar compounds is its unique combination of a cyclohexenyl group, an ethyl chain, and a fluorophenyl group

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c16-13-7-4-8-14(11-13)18-15(19)17-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLIBEFTQYFNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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